molecular formula C18H14N2OS B8537553 N-(8H-indeno[1,2-d]thiazol-2-yl)-4-methylbenzamide

N-(8H-indeno[1,2-d]thiazol-2-yl)-4-methylbenzamide

Cat. No. B8537553
M. Wt: 306.4 g/mol
InChI Key: AGZGIYLQYBBCJK-UHFFFAOYSA-N
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Patent
US07407977B2

Procedure details

Acylation of 8H-Indeno[1,2-d]thiazol-2-ylamine hydroiodide 1a (Prepared in Example 1, Step 1, 100 mg; 0.32 mmol) with 4-methylbenzoyl chloride (0.0.130 mL; 0.96 mmol) in a manner similar to that described in Example 1, Step 3 provided 25 mg of N-(8H-Indeno[1,2-d]thiazol-2-yl)-4-methyl-benzamide 5. EI-HRMS m/e calcd for C16H11N3OS (M+) 293.0623, found 293.0621.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.96 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I.[S:2]1[C:6]2[CH2:7][C:8]3[CH:9]=[CH:10][CH:11]=[CH:12][C:13]=3[C:5]=2[N:4]=[C:3]1[NH2:14].[CH3:15][C:16]1[CH:24]=[CH:23][C:19]([C:20](Cl)=[O:21])=[CH:18][CH:17]=1>>[S:2]1[C:6]2[CH2:7][C:8]3[CH:9]=[CH:10][CH:11]=[CH:12][C:13]=3[C:5]=2[N:4]=[C:3]1[NH:14][C:20](=[O:21])[C:19]1[CH:23]=[CH:24][C:16]([CH3:15])=[CH:17][CH:18]=1 |f:0.1|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
I.S1C(=NC2=C1CC=1C=CC=CC12)N
Step Two
Name
Quantity
0.96 mmol
Type
reactant
Smiles
CC1=CC=C(C(=O)Cl)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1C(=NC2=C1CC=1C=CC=CC12)NC(C1=CC=C(C=C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 25 mg
YIELD: CALCULATEDPERCENTYIELD 25.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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